molecular formula C10H13NO2 B3031580 Ethyl 3-(4-Pyridyl)propanoate CAS No. 52809-19-5

Ethyl 3-(4-Pyridyl)propanoate

Cat. No. B3031580
CAS RN: 52809-19-5
M. Wt: 179.22 g/mol
InChI Key: ZDXRSMCFRIFFNK-UHFFFAOYSA-N
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Patent
US06642250B2

Procedure details

The procedure of Synthetic Example 4 was repeated using isonicotinaldehyde and ethyl diethylphosphonoacetate to obtain ethyl 3-(pyridin-4-yl)propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(OP([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])(OCC)=O)C>>[N:5]1[CH:6]=[CH:7][C:2]([CH2:1][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.